3-Pentanone, O-methyloxime
Description
Structure
3D Structure
Properties
CAS No. |
15754-22-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-methoxypentan-3-imine |
InChI |
InChI=1S/C6H13NO/c1-4-6(5-2)7-8-3/h4-5H2,1-3H3 |
InChI Key |
YKOMOGKWTRYSHD-UHFFFAOYSA-N |
SMILES |
CCC(=NOC)CC |
Canonical SMILES |
CCC(=NOC)CC |
Synonyms |
3-Pentanone O-methyl oxime |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Transformations
Preparative Routes for 3-Pentanone (B124093), O-methyloxime
The synthesis of 3-Pentanone, O-methyloxime, can be approached through the direct reaction of 3-pentanone with O-methylhydroxylamine. This transformation is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step.
Direct Oxime Formation from 3-Pentanone
The conversion of 3-pentanone to its O-methyloxime derivative is a direct and common method for the preparation of this compound. This reaction hinges on the reactivity of the carbonyl group in 3-pentanone towards nucleophilic attack by O-methylhydroxylamine.
The formation of this compound, from 3-pentanone and O-methylhydroxylamine proceeds via a well-established two-step mechanism: nucleophilic addition followed by elimination. In the initial step, the nitrogen atom of O-methylhydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-pentanone. This leads to the formation of a tetrahedral intermediate.
Subsequent to the nucleophilic addition, a molecule of water is eliminated from the tetrahedral intermediate. This dehydration step is often facilitated by the presence of an acid or base catalyst, which protonates the hydroxyl group, making it a better leaving group, or deprotonates the nitrogen, respectively, to drive the reaction towards the formation of the stable C=N double bond of the O-methyloxime.
While the reaction between a ketone and hydroxylamine (B1172632) derivatives can proceed without a catalyst, the efficiency and rate of the reaction are often significantly enhanced by the use of catalytic systems.
Acid Catalysis: The formation of oximes is typically catalyzed by acids. The acid protonates the carbonyl oxygen of 3-pentanone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic O-methylhydroxylamine.
Base Catalysis: In some instances, base catalysis can also be employed. The base can deprotonate the hydroxylamine derivative, increasing its nucleophilicity and facilitating the initial addition step.
Organocatalysis: Recent advancements in catalysis have introduced the use of small organic molecules, or organocatalysts, to promote oxime formation. For instance, aniline (B41778) and its derivatives have been shown to catalyze hydrazone and oxime formation at neutral pH. This proceeds through the formation of an activated imine intermediate, which is then rapidly attacked by the nucleophile. While specific studies on this compound, are not extensively detailed, the general principles of organocatalysis are applicable.
Transition Metal Catalysis: Transition metal complexes have also been explored for the synthesis of oximes and their derivatives, often through different mechanistic pathways. However, for the direct synthesis of O-methyloximes from ketones and O-methylhydroxylamine, acid or organocatalysis remains the more common approach.
Synthesis of the 3-Pentanone Precursor
The availability of the starting material, 3-pentanone, is crucial for the synthesis of this compound. 3-Pentanone, also known as diethyl ketone, can be synthesized through several industrial and laboratory-scale methods.
A prominent method for the synthesis of symmetrical ketones like 3-pentanone is the ketonic decarboxylation of carboxylic acids. wikipedia.org This reaction involves the conversion of two equivalents of a carboxylic acid into a ketone with the loss of one equivalent of carbon dioxide and one equivalent of water. wikipedia.org
For the synthesis of 3-pentanone, propanoic acid is the starting material. The reaction is typically carried out at high temperatures over a metal oxide catalyst. wikipedia.org
2 CH₃CH₂COOH → (CH₃CH₂)₂CO + CO₂ + H₂O
The mechanism is believed to involve the nucleophilic attack of the alpha-carbon of one carboxylic acid molecule on the carbonyl group of another, possibly through a β-keto acid intermediate, which then decarboxylates. wikipedia.org
A variety of metal oxides have been investigated as catalysts for this transformation, with manganese(II) oxide and cerium(IV) oxide being effective options. wikipedia.orgmdpi.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
Table 1: Catalysts in Ketonic Decarboxylation of Propanoic Acid
| Catalyst | Support | Temperature (°C) | Conversion (%) | Selectivity to 3-Pentanone (%) |
| MnO₂ | Al₂O₃ | 350-450 | High | High |
| CeO₂ | - | 350-450 | 73.9 | 97.4 |
| CeO₂ | MgO | 350 | 66.8 | High |
| Fe₂O₃ | CeO₂ | Not specified | High | High |
Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, provide another important route to 3-pentanone. A common industrial method is the hydroformylation of ethylene (B1197577), followed by further reaction.
A more direct carbonylation approach involves the reaction of ethylene with carbon monoxide and a source of hydrogen. wikipedia.org This process is typically catalyzed by transition metal complexes.
CH₂=CH₂ + CO + H₂ → (CH₃CH₂)₂CO
Rhodium and cobalt complexes are often used as catalysts for such reactions. For instance, dicobalt octacarbonyl can catalyze the reaction where water serves as the hydrogen source via the water-gas shift reaction. chemicalbook.comrafaldb.com A proposed intermediate is an ethylene-propionyl species that undergoes migratory insertion. chemicalbook.com
Recent research has focused on developing highly selective catalysts for this transformation. For example, a rhodium catalyst supported on ceria (Rh/CeO₂) has been shown to selectively catalyze the ethylene carbonylation to 3-pentanone, utilizing in situ generated hydrogen from the water-gas shift reaction. rafaldb.com This approach suppresses the formation of the common byproduct, propionaldehyde. rafaldb.com Single-atom ruthenium catalysts have also demonstrated high selectivity for 3-pentanone in ethylene hydroformylation. rsc.org
Table 2: Catalytic Systems for Carbonylation Synthesis of 3-Pentanone
| Catalyst | Co-catalyst/Support | Reactants | Key Features |
| Dicobalt octacarbonyl | - | Ethylene, CO, H₂O | Water as hydrogen source |
| Rhodium complex | Ceria (CeO₂) | Ethylene, CO, H₂O | High selectivity to 3-pentanone via in situ H₂ generation |
| Ruthenium (single-atom) | Activated Carbon | Ethylene, CO, H₂ | High selectivity (83.3%) to 3-pentanone |
Ethylene Hydroformylation for 3-Pentanone Production
The industrial synthesis of 3-pentanone, the precursor ketone for this compound, can be achieved through the hydroformylation of ethylene. researchgate.netbeilstein-journals.org This process involves the reaction of ethylene with carbon monoxide (CO) and a hydrogen source. google.comnih.gov Various catalytic systems have been developed to optimize this transformation, influencing both yield and selectivity.
A notable approach employs a single-atom Ru catalyst on an activated carbon support (Ru SA/AC). This heterogeneous catalyst has demonstrated high selectivity for 3-pentanone (83.3%) via ethylene hydroformylation. researchgate.netresearchgate.net Density functional theory (DFT) calculations suggest that the atomically dispersed Ru species (Ruδ+) facilitate the direct coupling of ethylcarbonyl (C₂H₅CO) and ethyl (C₂H₅) radicals, a pathway with a lower energy barrier than the formation of the common hydroformylation byproduct, propanal. researchgate.netresearchgate.net In contrast, Ru nanoparticles tend to favor ethylene hydrogenation, producing ethane (B1197151) with 52.1% selectivity. researchgate.netresearchgate.net
Other catalytic systems have also been explored. Cobalt supported on activated carbon (Co/AC) has been shown to produce 3-pentanone in addition to propanal. beilstein-journals.org Rhodium-based catalysts, such as those on defective ceria (Rh/CeO₂), can selectively carbonylate ethylene to 3-pentanone using hydrogen produced in situ from a water-gas shift reaction. nih.gov The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired ketone product over competing pathways like the formation of propanal or polyketones. google.comnih.gov
| Catalyst System | Support | Key Feature | Selectivity for 3-Pentanone | Reference |
| Ru Single-Atom (Ru SA) | Activated Carbon | Atomically dispersed active sites | 83.3% | researchgate.netresearchgate.net |
| Ru Nanoparticles (Ru NPs) | Activated Carbon | Nanoparticle structure | Low (favors ethane) | researchgate.netresearchgate.net |
| Cobalt (Co) | Activated Carbon | Heterogeneous cobalt carbonyl species | Forms 3-pentanone as a main product | beilstein-journals.org |
| Rhodium (Rh) | Defective Ceria (CeO₂) | Utilizes in situ H₂ from WGS reaction | High selectivity over propanal | nih.gov |
Advanced Synthetic Transformations Involving this compound and Related Oxime Ethers
While this compound is a specific member of its class, the broader family of oxime ethers has been extensively studied for its reactivity. The transformations discussed below utilize various O-alkyl and O-aryl oxime ethers as substrates, and their reactivity is representative of the chemical possibilities for the this compound scaffold.
Derivatization Reactions of the Oxime Ether Moiety
The oxime ether functional group is a hub for chemical modification. The synthesis of oxime ethers themselves is a primary example of derivatization, typically achieved through the O-alkylation or O-arylation of a parent oxime. nih.govwikipedia.org For instance, the reaction of a ketoxime with an alkyl halide in the presence of a base is a common method for preparing O-alkyl oxime ethers like this compound.
Beyond their formation, oxime ethers can undergo further reactions. Radical additions to the C=N bond represent a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds. The N-O bond in oxime ethers is relatively weak and can be cleaved under thermal or photochemical conditions to generate iminyl radicals, which are valuable reactive intermediates for cyclization and other transformations.
Construction of Complex Organic Scaffolds Utilizing Oxime Ethers
Oxime ethers are valuable synthons for building complex molecular frameworks, particularly heterocyclic structures that are prevalent in medicinal chemistry and natural products.
Indazoles: Various synthetic routes to indazoles, a class of bicyclic heteroaromatic compounds, utilize precursors derived from oximes. One method involves the silver(I)-mediated intramolecular oxidative C-H amination of N-aryl amidines, which can be conceptually linked to oxime-derived structures. Another approach is the reductive cyclization of ortho-nitro-ketoximes to form the indazole ring system. Furthermore, N-N bond formation can be achieved through the activation of an ortho-amino oxime, providing a mild and efficient pathway to substituted indazoles.
Isoxazoles: The synthesis of isoxazoles from oxime ethers is a well-established transformation. A particularly effective method involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. Reaction of these substrates with electrophiles such as iodine monochloride (ICl) under mild conditions yields highly substituted 4-iodoisoxazoles in good to excellent yields. This method tolerates a wide range of functional groups and provides a versatile entry into 3,4,5-trisubstituted isoxazoles, which are significant scaffolds in medicinal chemistry.
| Starting 2-Alkyn-1-one O-methyl oxime | Electrophile | Product | Yield (%) | Reference |
| 4-Phenyl-3-butyn-2-one O-methyl oxime | ICl | 4-Iodo-3-methyl-5-phenylisoxazole | 98% | |
| 1,4-Diphenyl-2-butyn-1-one O-methyl oxime | ICl | 5-Benzyl-4-iodo-3-phenylisoxazole | 95% | |
| 1-(Thiophen-2-yl)-4-phenyl-2-butyn-1-one O-methyl oxime | ICl | 4-Iodo-5-(phenylethyl)-3-(thiophen-2-yl)isoxazole | 95% |
Pyranones: In contrast to the synthesis of nitrogen-containing heterocycles, the direct construction of pyranone rings starting from oxime ethers is not a widely documented strategy. The primary synthetic route to pyranones is the Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols. While tetrahydropyran-4-one derivatives can be converted into their corresponding oximes, the use of oxime ethers as precursors for the initial formation of the pyranone ring is not a common transformation. researchgate.net
Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step, minimizing waste and improving operational simplicity. Visible-light-mediated MCRs have been developed for the synthesis of oxime esters, which are closely related to oxime ethers. In one such example, aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters react in the presence of a photocatalyst like eosin (B541160) Y to generate a variety of oxime esters in high yields under mild conditions. This approach highlights the potential for developing one-pot reactions to access diverse oxime-containing structures.
Stereoselective Synthetic Pathways
The incorporation of chirality into molecules is a cornerstone of modern organic synthesis. Oxime ethers have been successfully employed in stereoselective reactions to control the three-dimensional arrangement of atoms.
One notable application is the highly diastereoselective addition of alkyl radicals to chiral oxime ethers derived from Oppolzer's camphorsultam. This method provides a convenient route to enantiomerically pure α,β-dialkyl-β-amino acids. The reaction proceeds smoothly in the presence of a Lewis acid, such as BF₃·OEt₂, to give the desired amino acid derivatives with excellent diastereoselectivity.
Furthermore, the catalytic asymmetric synthesis of axially chiral oxime ethers has been achieved through the desymmetrization of 4-substituted cyclohexanones. Using a chiral BINOL-derived strontium phosphate (B84403) catalyst, these ketones react with O-arylhydroxylamines to produce chiral cyclohexylidene oximes with high enantioselectivity. This strategy, along with dynamic kinetic resolution of α-substituted cyclohexanones, demonstrates the utility of asymmetric catalysis in accessing chiral oxime ether scaffolds.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including oxime ethers like 3-Pentanone (B124093), O-methyloxime. It provides detailed information about the carbon-hydrogen framework.
Applications in Structural Elucidation of Oxime Ethers
NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental in confirming the successful synthesis of an oxime ether from its parent ketone. For 3-Pentanone, O-methyloxime, the spectra would verify the conversion of the carbonyl group of 3-pentanone into the C=N-O-CH₃ moiety.
Key features in the NMR spectra that enable structural elucidation include:
The appearance of a new singlet in the ¹H NMR spectrum, typically around 3.8-4.2 ppm, corresponding to the protons of the O-methyl (O-CH₃) group.
The disappearance of the highly deshielded carbonyl carbon signal (which appears around 210 ppm in the ¹³C NMR spectrum of 3-pentanone) and the appearance of a new signal for the imine carbon (C=N) in the range of 150-165 ppm. spectrabase.com
Shifts in the signals for the α-carbons (the CH₂ groups adjacent to the C=N bond) compared to their positions in the parent ketone, reflecting the change in the electronic environment.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous proof of the molecule's structure.
Determination of Stereochemistry (E/Z Isomerism) via NMR
Due to the presence of the C=N double bond, this compound can exist as two distinct geometric isomers: E (entgegen) and Z (zusammen). NMR spectroscopy is a powerful method for distinguishing between these stereoisomers. creative-biostructure.com The spatial arrangement of the substituents around the C=N bond results in different chemical environments for the nearby nuclei, leading to distinct chemical shifts. researchgate.net
The key diagnostic signals in NMR for determining E/Z isomerism are typically the chemical shifts of the protons and carbons on the alkyl groups alpha (α) to the imine carbon. creative-biostructure.comnih.gov
In the Z-isomer, the O-methyl group is on the same side as one of the ethyl groups. Steric compression (gamma-gauche effect) typically causes the α-carbon of that ethyl group to be shielded, appearing at a higher field (lower ppm value) in the ¹³C NMR spectrum compared to the α-carbon of the other ethyl group.
Conversely, in the E-isomer, the O-methyl group is on the opposite side of both ethyl groups, leading to different shielding effects.
Nuclear Overhauser Effect (NOESY) experiments can provide definitive proof of stereochemistry by detecting through-space interactions between the protons of the O-methyl group and the protons of the nearby ethyl group in the Z-isomer. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for E/Z Isomers of this compound
| Assignment | Isomer | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-O-C H₃ | E & Z | ~3.85 (s) | ~61.0 |
| C =N | E & Z | - | ~160.0 |
| α-C H₂ (syn to -OCH₃) | Z | ~2.20 (q) | ~20.0 |
| α-C H₂ (anti to -OCH₃) | Z | ~2.35 (q) | ~28.0 |
| α-C H₂ | E | ~2.30 (q) | ~24.0 |
Note: These are predicted values based on typical shifts for similar oxime ethers. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The conversion of 3-pentanone to this compound is clearly monitored by the significant changes in their respective IR spectra.
The most prominent change is the disappearance of the strong carbonyl (C=O) stretching absorption band, which is characteristic of the starting ketone and typically appears around 1715 cm⁻¹. chegg.comlibretexts.org In its place, the spectrum of the oxime ether product will exhibit new characteristic bands:
A C=N stretching vibration typically appears in the region of 1630-1680 cm⁻¹. This band is generally of medium intensity.
An N-O stretching vibration is observed in the 930-960 cm⁻¹ range. wikipedia.org
The presence of these new bands, coupled with the absence of the ketone C=O band, provides strong evidence for the formation of the oxime ether functionality. jocpr.com
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Type | 3-Pentanone | This compound |
|---|---|---|---|
| C=O | Stretch | ~1715 (strong) | Absent |
| C=N | Stretch | Absent | ~1665 (medium) |
| N-O | Stretch | Absent | ~945 (medium) |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₆H₁₃NO), the molecular weight is 115.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 115.
The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for ketoxime ethers involve cleavage of the bonds adjacent to the C=N group (alpha-cleavage). Expected fragments for this compound include:
Loss of an ethyl group (•CH₂CH₃): This would result in a fragment ion at m/z 86 ([M-29]⁺).
Loss of a methoxy (B1213986) radical (•OCH₃): This cleavage gives rise to a fragment at m/z 84 ([M-31]⁺).
Cleavage producing the ethyl cation: A peak at m/z 29 ([CH₃CH₂]⁺) is also highly likely.
These fragmentation patterns are distinct from that of the parent ketone, 3-pentanone, which characteristically shows a base peak at m/z 57, corresponding to the [CH₃CH₂CO]⁺ acylium ion. chemguide.co.uklibretexts.orglibretexts.org The unique fragmentation of the oxime ether allows for its unambiguous identification.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Origin |
|---|---|---|
| 115 | [C₂H₅-C(=NOCH₃)-C₂H₅]⁺ | Molecular Ion (M⁺) |
| 86 | [C(=NOCH₃)-C₂H₅]⁺ | M⁺ - •C₂H₅ |
| 84 | [C₂H₅-C(=N)-C₂H₅]⁺ | M⁺ - •OCH₃ |
| 70 | [C₂H₅-C≡N-CH₃]⁺ | Rearrangement/cleavage |
Development of Quantitative Analytical Methods for Oxime Ethers
Quantitative analysis is crucial for determining the concentration of a substance in a sample, assessing product purity, and monitoring reaction progress. For oxime ethers, chromatographic methods are the primary choice for quantitative analysis.
Chromatographic Methodologies (e.g., GC, HPLC) for Purity and Composition Analysis
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying oxime ethers. researchgate.netscribd.com The choice of method often depends on the volatility and thermal stability of the compound.
Gas Chromatography (GC): As this compound is a relatively small and volatile molecule, GC is an ideal method for its analysis. nih.govtaylorfrancis.com A sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. GC can often separate the E and Z isomers if an appropriate column and temperature program are used, allowing for the quantification of the isomer ratio. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile oxime ethers. dtic.mil The separation occurs in a liquid mobile phase on a solid stationary phase (e.g., a C18 column). Detection is typically achieved using a UV-Vis detector, as the C=N bond acts as a chromophore. HPLC is widely used for purity analysis and can be adapted for quantitative measurements by using calibration standards.
For both GC and HPLC, accurate quantification relies on the creation of a calibration curve using standards of known concentration. An internal standard is often added to both the standards and the unknown samples to correct for variations in injection volume and detector response.
Table 4: Typical Chromatographic Methods for Oxime Ether Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| GC | 5% Phenyl Polysiloxane (non-polar) | Helium or Nitrogen | FID, MS | Purity, E/Z ratio, quantitative analysis of volatile oximes |
| HPLC | C18 (reversed-phase) | Acetonitrile/Water or Methanol/Water | UV-Vis | Purity and quantitative analysis of less volatile or thermally sensitive oximes |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structural Aspects and Stereochemical Investigations
E/Z Isomerism in Oxime Ethers: Theoretical and Experimental Considerations
The carbon-nitrogen double bond (C=N) in oxime ethers like 3-Pentanone (B124093), O-methyloxime gives rise to geometric isomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. The determination of the predominant isomer and the energetic barrier to their interconversion is a key area of stereochemical investigation.
Theoretical Predictions: Computational studies on analogous dialkyl ketoxime ethers suggest that the relative stability of the E and Z isomers is influenced by steric interactions between the alkyl groups and the O-methyl group. In the case of 3-Pentanone, O-methyloxime, the two ethyl groups attached to the iminyl carbon introduce a degree of steric congestion. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the ground-state geometries and relative energies of the E and Z isomers. For unsymmetrical ketoxime ethers, a preference for the isomer with the smaller substituent syn to the alkoxy group is often observed to minimize steric strain. However, in the symmetrical case of this compound, the electronic effects and subtle conformational preferences of the ethyl chains play a more significant role.
Experimental Verification: Experimentally, the differentiation and quantification of E and Z isomers are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the α-protons (the CH₂ groups of the ethyl substituents) are particularly sensitive to the stereochemistry around the C=N bond. In the Z-isomer, one set of α-protons is expected to be in closer proximity to the O-methyl group, potentially experiencing a different shielding or deshielding effect compared to the E-isomer. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive evidence for the spatial proximity between the O-methyl protons and the protons of the ethyl groups, allowing for unambiguous assignment of the E and Z configurations.
| Isomer | Key Diagnostic Feature | Expected Observation |
| E-Isomer | Spatial proximity of O-methyl group to one ethyl group | NOE correlation between OCH₃ protons and protons of one CH₂CH₃ group. |
| Z-Isomer | More symmetrical environment for both ethyl groups relative to the O-methyl group | Distinct chemical shifts for the α-protons compared to the E-isomer; potentially different NOE patterns. |
Conformational Analysis of this compound and its Analogs
Computational Modeling: Molecular mechanics and quantum chemical calculations are invaluable tools for exploring the potential energy surface of this compound. These calculations can identify low-energy conformers by systematically rotating the dihedral angles associated with the ethyl and O-methyl groups. For the ethyl groups, staggered conformations (anti and gauche) around the C-C bonds are generally favored. The orientation of the O-methyl group relative to the C=N bond also influences conformational stability. Studies on analogous systems suggest that the preferred conformation often seeks to minimize steric clashes while optimizing electronic interactions, such as hyperconjugation.
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C-C-C=N | Rotation of the ethyl groups | Staggered arrangements (anti/gauche) |
| C=N-O-C | Rotation around the N-O bond | Influenced by lone pair repulsion and steric effects |
| N-O-C-H | Rotation of the methyl group | Typically staggered relative to the N-O bond |
This table outlines the key dihedral angles and expected conformational preferences for this compound based on general principles of conformational analysis, in the absence of specific published data.
Influence of Substituents on Molecular Conformation and Stereochemistry
The stereochemistry and conformational preferences of oxime ethers can be significantly altered by changing the substituents on the iminyl carbon. While this compound possesses two identical ethyl groups, considering analogs with different alkyl substituents provides insight into the factors governing its structure.
Steric Effects: Increasing the steric bulk of the alkyl substituents (e.g., replacing an ethyl group with an isopropyl or tert-butyl group) would be expected to have a pronounced effect on the E/Z isomer ratio. A bulkier substituent would likely favor the position anti to the O-methyl group to alleviate steric strain, thus potentially leading to a higher proportion of one geometric isomer. Furthermore, bulky substituents would restrict rotation around the C-C and C-N single bonds, leading to a more well-defined set of low-energy conformers and potentially a higher rotational barrier.
Reaction Mechanisms and Mechanistic Studies
Detailed Mechanisms of O-Methyloxime Formation
The reaction begins with the activation of the carbonyl group of 3-pentanone (B124093). In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the ketone more susceptible to attack by the weakly nucleophilic nitrogen atom of methoxyamine. The nitrogen of the methoxyamine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov Subsequent proton transfer and elimination of a water molecule result in the C=N double bond of the O-methyloxime. chemtube3d.com
Detailed mechanistic studies, particularly those by Jencks and co-workers on similar imine formations, suggest that the process is not always a simple stepwise reaction. nih.gov One significant finding is the existence of concurrent mechanistic pathways, where proton transfer events may occur simultaneously with bond formation. For the acid-catalyzed reaction, it has been proposed that the proton transfer from the general acid catalyst to the carbonyl oxygen can occur concurrently with the nucleophilic attack by the alkoxyamine. nih.gov
Computational studies on analogous systems have further illuminated these pathways. For instance, investigations into oxime formation from propanone and hydroxylamine (B1172632) have shown that the nature of the catalyst or solvent system can dramatically alter the reaction profile. ic.ac.uk While a reaction mediated by water molecules may proceed through a concerted mechanism with a high activation barrier, a more effective catalyst like guanidine (B92328) can lower the energy barrier and reveal "hidden intermediates" that are not observable in the water-mediated pathway. ic.ac.uk This suggests that the formation of 3-Pentanone, O-methyloxime, can proceed through subtly different transition states depending on the specific reaction conditions, particularly the choice of acid catalyst and solvent.
Proton transfers are fundamental to every stage of O-methyloxime formation, governing the rate and efficiency of the reaction. The process is pH-dependent; a balance must be struck to ensure that the carbonyl group is sufficiently protonated to be reactive, while a significant fraction of the methoxyamine remains unprotonated to act as a nucleophile. nih.gov If the pH is too low, the methoxyamine will be fully protonated and thus non-nucleophilic, slowing the reaction. nih.gov A pH of approximately 4.5 is often optimal for oxime formations. nih.gov
The key proton transfer steps can be summarized as follows:
Carbonyl Activation: A proton is transferred to the oxygen atom of the 3-pentanone carbonyl group, increasing the carbon's electrophilicity.
Hemiaminal Formation: After the nucleophilic attack by methoxyamine, a proton is transferred from the newly bonded nitrogen atom to a base (e.g., a water molecule), neutralizing the intermediate.
Hydroxyl Group Activation: A proton is transferred to the oxygen atom of the hydroxyl group on the hemiaminal intermediate. This converts the hydroxyl group into a good leaving group (water).
Elimination and Deprotonation: As the C=N double bond forms via elimination of water, the final proton on the nitrogen is removed to yield the neutral this compound product. masterorganicchemistry.com
| Step | Process | Purpose |
|---|---|---|
| 1 | Protonation of Carbonyl Oxygen | Increases electrophilicity of the carbonyl carbon. |
| 2 | Deprotonation of Attacking Nitrogen | Formation of the neutral hemiaminal intermediate. |
| 3 | Protonation of Hemiaminal -OH Group | Converts the hydroxyl into a good leaving group (H₂O). nih.gov |
| 4 | Final Deprotonation | Yields the neutral O-methyloxime product. nih.govmasterorganicchemistry.com |
Oxime Metathesis: Mechanistic Insights and Scope
Oxime metathesis is a dynamic covalent reaction involving the exchange of substituents between two oxime or oxime ether molecules. rsc.orgnih.gov This reaction allows for the cleavage and reformation of C=N bonds, leading to a redistribution of the constituent fragments. This process is of significant interest for the development of dynamic chemical systems and Covalent Adaptable Networks (CANs). rsc.orgresearchgate.net
Recent research has established that oxime metathesis can be effectively catalyzed by strong acids, such as p-toluenesulfonic acid (p-TSA). rsc.org In the absence of a catalyst, the exchange is negligible, highlighting the crucial role of acid catalysis. The proposed mechanism, which is supported by both experimental and computational studies, is distinct from simple hydrolysis-recondensation. rsc.orgnih.gov
The acid-catalyzed mechanism is thought to proceed through the following steps:
Protonation: One of the oxime ether molecules is protonated by the acid catalyst.
Nucleophilic Attack: A second, neutral oxime ether molecule acts as a nucleophile, attacking the protonated species.
Intermediate Formation: This attack leads to the formation of a proposed four-membered cyclic intermediate. rsc.org
Fragmentation: The intermediate breaks down, releasing the newly formed oxime ether products and regenerating the catalyst.
Computational studies have been instrumental in supporting this proposed pathway. Density Functional Theory (DFT) calculations show that the acid catalyst dramatically lowers the activation energy of the transition states, making the reaction feasible. rsc.org The Gibbs free energy profile indicates a significant energetic barrier for the non-catalyzed reaction, which is consistent with experimental observations. rsc.orgresearchgate.net
| Reaction Pathway | Transition State 1 (TS1) | Intermediate (INT) | Transition State 2 (TS2) |
|---|---|---|---|
| Protonated Pathway (Catalyzed) | Lower Free Energy | Stabilized Intermediate | Lower Free Energy |
| Non-Catalyzed Pathway | High Free Energy Barrier | Unstable Intermediate | High Free Energy Barrier |
Fundamental Transformations of Oxime Ethers
The hydrolysis of oxime ethers is the reverse of their formation, breaking the C=N bond to yield the corresponding ketone (3-pentanone) and O-alkylhydroxylamine (methoxyamine). wikipedia.org This reaction is generally slow under neutral conditions but is readily catalyzed by acid. scispace.comnih.gov Oxime ethers exhibit significantly greater hydrolytic stability compared to analogous imines and hydrazones. nih.gov This stability is attributed to the electronic effect of the oxygen atom, which delocalizes its lone pair electrons into the C=N bond, reducing the electrophilicity of the carbon atom and making it less susceptible to nucleophilic attack by water. nih.gov
The acid-catalyzed hydrolysis mechanism involves:
Protonation of the nitrogen atom of the oxime ether.
Nucleophilic attack by a water molecule on the carbon atom of the C=N bond.
Formation of a tetrahedral carbinolamine intermediate.
Proton transfers, followed by the elimination of methoxyamine, to regenerate the 3-pentanone.
Studies comparing isostructural oximes and hydrazones found that the rate constant for oxime hydrolysis was nearly 1000-fold lower than that for simple hydrazones under acidic conditions. scispace.comnih.gov This inherent stability is a key feature of oxime ether chemistry. Notably, under the conditions typically used for acid-catalyzed oxime metathesis (e.g., 10 mol% p-TSA at 100 °C), the extent of hydrolysis has been observed to be minimal, often less than 2%. rsc.org
| Compound Class | Relative Rate of Hydrolysis | Reason for Stability/Instability |
|---|---|---|
| Imines (C=N-R) | Fastest | Lacks significant electronic stabilization. |
| Hydrazones (C=N-NR₂) | Intermediate | Some stabilization from nitrogen lone pair delocalization. nih.gov |
| Oxime Ethers (C=N-OR) | Slowest | Strong stabilization from oxygen lone pair delocalization, reducing carbon electrophilicity. scispace.comnih.gov |
Mentioned Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject of the article |
| 3-Pentanone | Starting ketone for formation; product of hydrolysis |
| Methoxyamine | Starting O-alkylhydroxylamine for formation; product of hydrolysis |
| Hydroxylamine | Parent compound for oxime formation |
| Propanone (Acetone) | Model ketone used in cited computational studies |
| Water | Solvent, catalyst, leaving group in formation, reactant in hydrolysis |
| Guanidine | Model catalyst in cited computational studies |
| p-Toluenesulfonic acid (p-TSA) | Acid catalyst for oxime metathesis |
Reduction Reactions to Amines and Hydroxylamines
The reduction of oximes and their derivatives, such as O-methyloximes, is a significant pathway for the synthesis of amines and hydroxylamines. The specific products obtained from the reduction of this compound are highly dependent on the choice of reducing agent and the reaction conditions employed.
Commonly utilized reducing agents for oximes include catalytic hydrogenation and metal hydrides. For instance, catalytic transfer hydrogenation using Raney Nickel as a catalyst and 2-propanol as a hydrogen donor is an effective method for the reduction of ketoximes. utc.edu The reaction mechanism involves the hydrogenolysis of the N-O bond, followed by the reduction of the resulting imine intermediate.
The presence of additives can significantly influence the reaction outcome. For example, in the catalytic transfer hydrogenation of ketoximes with Raney Nickel, the addition of potassium hydroxide (B78521) (KOH) can lead to the formation of the primary amine as the major product. utc.edu In the absence of a base, the reaction may favor the formation of a secondary amine through the condensation of the intermediate imine with the solvent or another reactive species.
Metal hydrides, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are also powerful reducing agents for oximes. LiAlH4 is a strong reducing agent capable of reducing the C=N double bond and cleaving the N-O bond, typically leading to the corresponding primary amine. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbon atom of the C=N bond. Sodium borohydride is a milder reducing agent, and its reactivity towards oximes can be modulated by the reaction conditions, such as the solvent and the presence of additives.
While specific studies on the reduction of this compound are not extensively detailed in the available literature, the general principles of oxime reduction can be applied to predict its behavior. The reduction would be expected to yield either 3-aminopentane (B48096) or N-methoxy-3-pentanamine, depending on whether the N-O bond is cleaved.
Table 1: Predicted Products from the Reduction of this compound
| Reducing Agent/Conditions | Predicted Major Product(s) |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 3-Aminopentane |
| Catalytic Transfer Hydrogenation (Raney Ni, 2-propanol) | N-isopropyl-3-aminopentane (without base) |
| Catalytic Transfer Hydrogenation (Raney Ni, 2-propanol, KOH) | 3-Aminopentane |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Aminopentane |
| Sodium Borohydride (NaBH₄) | N-methoxy-3-pentanamine or 3-Aminopentane |
Note: The product distribution with NaBH₄ can be highly dependent on the specific reaction conditions.
Rearrangement Reactions (e.g., Beckmann Rearrangement Principles)
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. chemistrysteps.comwikipedia.org The reaction is initiated by the protonation of the hydroxyl group of the oxime (or the activation of the oxygen by a Lewis acid), which converts it into a good leaving group. masterorganicchemistry.com
The key step of the mechanism involves the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.org This migration occurs in a concerted fashion with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the final amide product. masterorganicchemistry.com
A variety of reagents can be used to catalyze the Beckmann rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as other reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). wikipedia.org The choice of reagent can influence the reaction conditions and the efficiency of the rearrangement.
For an unsymmetrical ketoxime, the stereochemistry of the oxime determines which group migrates. Since this compound is derived from a symmetrical ketone (3-pentanone), both groups attached to the imine carbon are ethyl groups. Therefore, regardless of the stereochemistry of the O-methyloxime, the migration of an ethyl group will lead to the same product: N-ethylpropanamide.
The mechanism for the Beckmann rearrangement of this compound would proceed as follows:
Activation of the methoxy (B1213986) group by a strong acid or Lewis acid to facilitate its departure as a leaving group (methanol).
Concerted migration of one of the ethyl groups from the carbon to the nitrogen atom, with the simultaneous loss of the activated methoxy group.
Formation of a nitrilium ion intermediate.
Nucleophilic attack by water on the electrophilic carbon of the nitrilium ion.
Deprotonation and tautomerization to yield N-ethylpropanamide.
Table 2: Reagents and Predicted Product for the Beckmann Rearrangement of this compound
| Reagent | Predicted Product |
| Sulfuric Acid (H₂SO₄) | N-ethylpropanamide |
| Phosphorus Pentachloride (PCl₅) | N-ethylpropanamide |
| Thionyl Chloride (SOCl₂) | N-ethylpropanamide |
| Polyphosphoric Acid (PPA) | N-ethylpropanamide |
Computational Chemistry and Theoretical Modeling of 3 Pentanone, O Methyloxime
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of 3-Pentanone (B124093), O-methyloxime, which in turn governs its reactivity. mdpi.comnih.gov These ab initio methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and their corresponding energy levels. ijirset.com
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.combiointerfaceresearch.com
For 3-Pentanone, O-methyloxime, quantum chemical calculations would map the electron density distribution, identifying electron-rich regions, such as the oxygen and nitrogen atoms, and electron-poor regions. ijirset.com This information is crucial for predicting how the molecule will interact with other reagents. Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify properties like electronegativity, chemical hardness, and softness, providing a theoretical basis for its chemical behavior. mdpi.com
Table 1: Illustrative Reactivity Descriptors for this compound derived from Quantum Chemical Calculations Note: The following values are representative examples of data generated from computational analysis and are not experimentally verified results for this specific molecule.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.5 eV | Approximated as -EHOMO |
| Electron Affinity (A) | -1.2 eV | Approximated as -ELUMO |
| Global Hardness (η) | 3.85 eV | Measure of resistance to change in electron distribution |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. biointerfaceresearch.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications for molecules like this compound. nih.gov
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. researchgate.netmdpi.com For this compound, this could involve modeling its synthesis, rearrangement, or participation in cycloaddition reactions. mdpi.comnih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. Locating and characterizing the geometry and energy of the transition state allows for the calculation of the activation energy barrier, which is a key determinant of the reaction rate. nih.gov For instance, DFT could be used to model the E/Z isomerization around the C=N bond or the mechanism of its hydrolysis back to 3-pentanone.
DFT is also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. biointerfaceresearch.comresearchgate.net By calculating the vibrational frequencies of this compound, a theoretical Infrared (IR) spectrum can be generated. These calculated frequencies correspond to the molecule's vibrational modes, such as the C=N stretch, N-O stretch, and various C-H bending and stretching modes.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. webofjournals.com This provides information on the wavelengths of light the molecule absorbs, which corresponds to the promotion of electrons from occupied to unoccupied orbitals. biointerfaceresearch.com These theoretical spectra can be compared with experimental results to confirm the structure and purity of a synthesized compound.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound using DFT Note: The following values are representative examples of data generated from computational analysis and are not experimentally verified results for this specific molecule.
| Vibrational Mode | Calculated Wavenumber (cm-1) (Illustrative) | Intensity |
|---|---|---|
| C-H Stretch (sp3) | 2980 - 3050 | Medium-Strong |
| C=N Stretch | 1655 | Medium |
| CH2 Bend | 1460 | Medium |
| CH3 Bend | 1375 | Medium |
| N-O Stretch | 945 | Strong |
Molecular Modeling for Conformational Analysis
Molecular modeling techniques, often employing both DFT and less computationally intensive force-field methods, are used to perform conformational analysis of flexible molecules like this compound. taltech.eemdpi.com The molecule can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds (e.g., the C-C, C-N, and N-O bonds).
Conformational analysis aims to identify the different possible stable conformers (rotamers) and determine their relative energies. mdpi.comtaltech.ee By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. The structures that correspond to energy minima on this surface are the stable conformers. taltech.ee The analysis identifies the lowest energy conformer, which is the most populated and typically dictates the molecule's observed properties, as well as the energy barriers to rotation between different conformers. mdpi.com This knowledge is vital for understanding steric effects and how the molecule's shape influences its reactivity and interactions with other molecules. mdpi.com
Advanced Applications in Organic Synthesis
3-Pentanone (B124093), O-methyloxime as a Key Intermediate in Multi-Step Syntheses
3-Pentanone, O-methyloxime, is derived from the condensation of 3-pentanone with O-methylhydroxylamine. The parent ketone, 3-pentanone (also known as diethyl ketone), is a significant starting material in the industrial synthesis of valuable compounds, including Vitamin E and the antiviral medication Oseltamivir. wikipedia.orgchemicalbook.comlookchem.com The conversion of 3-pentanone to its O-methyloxime derivative transforms the carbonyl group into a stable, yet reactive, oxime ether functionality, opening pathways to diverse molecular structures.
The stability of the oxime ether group, particularly its resistance to hydrolysis compared to imines, makes it an ideal intermediate in multi-step reaction sequences. nsf.govwikipedia.org One of the primary applications of ketoxime ethers like this compound, is as a precursor to amines. wikipedia.org The reduction of the C=N double bond can be achieved using various reagents, such as sodium metal or hydrides, to yield the corresponding amine. wikipedia.org This transformation is fundamental in the synthesis of pharmaceuticals and other bioactive molecules where a nitrogen-containing functional group is essential.
The formation of this compound, is a nucleophilic attack by the hydroxylamine (B1172632) on the carbonyl carbon of 3-pentanone, followed by the elimination of water. evitachem.com Once formed, this intermediate can be carried through several synthetic steps before the oxime ether is converted to a different functional group at a later stage. For instance, its stability allows other parts of a complex molecule to be modified without affecting the masked carbonyl group. Subsequently, the oxime can be hydrolyzed back to the ketone using inorganic acids or reduced to an amine, demonstrating its utility as a versatile protecting group and a synthetic intermediate. wikipedia.orgevitachem.com
Synthetic Strategies for Value-Added Chemicals Leveraging Oxime Ether Chemistry
The chemistry of oxime ethers is rich and provides numerous strategies for the synthesis of value-added chemicals. These methods often exploit the unique reactivity of the C=N−O bond system. nsf.govresearchgate.net Key strategies include radical-mediated reactions, cycloadditions, and directed functionalizations, which have significantly expanded the synthetic chemist's toolkit.
Key Synthetic Transformations of Oxime Ethers:
| Synthetic Strategy | Reaction Type | Resulting Chemical Class | Description |
| Iminyl Radical Generation | Radical Cyclization / Addition | N-Heterocycles (e.g., Pyrrolines), Functionalized Imines | Activation of the N-O bond through photocatalysis or transition metals generates highly reactive iminyl radicals. These can undergo intramolecular cyclization onto alkenes or participate in intermolecular additions. nsf.govdntb.gov.ua |
| Reduction | C=N Bond Reduction | Primary Amines, N,O-Disubstituted Hydroxylamines | Selective reduction of the C=N bond without cleaving the weaker N-O bond is a valuable method for synthesizing amine building blocks and hydroxylamine derivatives. wikipedia.orgresearchgate.net |
| Cycloaddition Reactions | [2+2] Cycloaddition | Azetidines | The C=N bond of oximes can participate in cycloaddition reactions with alkenes or alkynes, often mediated by visible light, to construct strained four-membered nitrogen-containing rings. nsf.govresearchgate.net |
| Directed C-H Functionalization | C-H Activation / Arylation | Difunctionalized Organic Molecules | The oxime ether group can serve as a directing group in palladium-catalyzed reactions, guiding the functionalization of otherwise unreactive C(sp²)–H and C(sp³)–H bonds. acs.orgacs.org |
| Beckmann Rearrangement | Rearrangement | Amides | While more common for unsubstituted oximes, this acid-catalyzed rearrangement can convert ketoximes into amides, offering a route to carboxylic acid derivatives upon hydrolysis. wikipedia.org |
These strategies showcase the versatility of the oxime ether functionality. By choosing the appropriate reaction conditions and starting materials, chemists can leverage the reactivity of oxime ethers to construct complex nitrogen-containing scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nsf.govresearchgate.net
Development of Novel Synthetic Methodologies Based on Oxime Ether Reactivity
Ongoing research continues to uncover new ways to harness the reactivity of oxime ethers, leading to the development of innovative and powerful synthetic methodologies. These novel approaches often focus on improving efficiency, selectivity, and sustainability.
A significant area of development is the use of photoredox catalysis to generate iminyl radicals from oxime ethers under mild conditions using visible light. nsf.govdntb.gov.ua This approach avoids the need for harsh reagents or high temperatures. Recent advancements include the use of simple and inexpensive cerium salts as photocatalysts, which is a notable improvement over costly iridium-based catalysts, making the process more applicable for large-scale synthesis. nsf.gov
Another cutting-edge methodology employs oxime ethers as photochromic directing groups . acs.orgacs.org In this strategy, the geometry of the oxime ether can be switched using light. Each geometric isomer (E or Z) directs a metal catalyst to functionalize a different C-H bond on the molecule. This allows for the controlled, sequential functionalization of two distinct sites on the same substrate, offering a sophisticated level of synthetic control. acs.orgacs.org
Furthermore, novel radical-promoted C-C bond cleavage reactions have been developed. In these systems, an iminyl radical generated from a cycloketone oxime derivative triggers the opening of the ring. nsf.govdntb.gov.ua This process creates a distal carbon-centered radical, which can then be trapped to form a new C-C or C-heteroatom bond, enabling the functionalization of remote positions within a molecule. nsf.gov
The synthesis of oxime ethers themselves has also been a focus of methodological improvement. Green chemistry principles have been applied to develop room-temperature synthesis methods using a "super base" system of potassium hydroxide (B78521) in DMSO, which provides high yields of pure products without the need for heating or chromatographic purification. nih.gov
Innovations in Oxime Ether Chemistry:
| Methodology | Key Innovation | Synthetic Advantage |
| Visible-Light Photocatalysis | Use of light to generate iminyl radicals from oxime ethers. | Enables reactions under mild conditions, high functional group tolerance. nsf.gov |
| Cerium-Based Catalysis | Replacement of expensive noble metals (e.g., Iridium) with abundant cerium. | Reduces cost and improves the sustainability of radical generation methods. nsf.gov |
| Photochromic Directing Groups | Light-induced isomerization of the oxime ether to control the site of C-H functionalization. | Allows for selective, sequential modification of multiple C-H bonds in a single substrate. acs.orgacs.org |
| Radical-Triggered Ring Opening | Using iminyl radical formation to initiate C-C bond cleavage in cyclic systems. | Provides a pathway for distal functionalization and complex molecular rearrangements. nsf.govdntb.gov.ua |
| Green Synthesis Protocols | Room-temperature synthesis using a super base, avoiding heat and chromatography. | Offers an environmentally friendly, efficient, and scalable method for preparing oxime ethers. nih.gov |
These advancements continue to expand the synthetic utility of oxime ethers, solidifying their role as powerful tools in the construction of complex organic molecules.
Q & A
Q. Q1. What are the key identifiers and structural characteristics of 3-Pentanone, O-methyloxime?
Answer:
- Molecular Formula : C₆H₁₃NO (CH₃-O-N=C-(CH₂)₂CH₃) .
- CAS Registry Number : 15754-22-0 .
- IUPAC Name : O-Methyloxime of 3-pentanone (systematic nomenclature: 3-Pentanone O-methyloxime).
- Structural Features : The oxime functional group (-N-O-CH₃) replaces the carbonyl oxygen, altering reactivity and hydrogen-bonding potential.
Methodological Insight : Use spectroscopic techniques (e.g., IR for C=N stretch ~1600 cm⁻¹ and NMR for methyl/methylene group assignments) to confirm identity. Cross-reference with mass spectral databases (e.g., EPA/NIH Mass Spectral Data Base) for fragmentation patterns .
Q. Q2. What is a reliable synthetic route for this compound?
Answer:
- Reagents : React 3-pentanone with methoxyamine hydrochloride (NH₂-O-CH₃·HCl) in a polar aprotic solvent (e.g., ethanol or methanol).
- Conditions : Acid catalysis (e.g., pyridine or acetic acid) at reflux (70–80°C) for 6–12 hours .
- Workup : Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and purify via distillation or column chromatography.
Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) or GC-MS for oxime formation. Yield optimization may require stoichiometric control of methoxyamine .
Analytical Characterization
Q. Q3. How does the absence of γ-hydrogens in 3-Pentanone affect its mass spectral fragmentation?
Answer:
- Key Observation : 3-Pentanone lacks γ-hydrogens, preventing McLafferty rearrangement (a hallmark of ketones with γ-H).
- Fragmentation Modes : Dominant pathways include α-cleavage (C-C bond breakage adjacent to the carbonyl/oxime group) and simple bond dissociation.
- Example : In EI-MS, expect peaks at m/z 58 (CH₃-C≡O⁺) and m/z 85 (CH₃-O-N=CH₂⁺) .
Methodological Tip : Compare with 2-pentanone oxime derivatives (which undergo McLafferty rearrangement) to validate spectral assignments .
Q. Q4. What solvent systems are optimal for solubility studies of this compound?
Answer:
- High Solubility : Chloroform, methylcyclohexane, and dipropyl ether due to nonpolar interactions .
- Low Solubility : Water (log P ~1.5–2.0); use cosolvents like acetone or ethanol for aqueous formulations.
Experimental Design : Employ dynamic solubility measurement techniques (e.g., gravimetric analysis) at controlled temperatures (25–50°C). Validate with Redlich–Kister models for binary mixtures .
Advanced Mechanistic Studies
Q. Q5. How does this compound modify rock wettability in enhanced oil recovery (EOR)?
Answer:
- Mechanism : The oxime’s dipole-ion interactions reduce polar affinity between oil and carbonate surfaces (e.g., calcite).
- Key Applications :
Experimental Protocol : Conduct core-flooding experiments with 3-pentanone solutions (1–5 wt%) in injection brine. Monitor recovery via NMR or X-ray tomography .
Q. Q6. What are the environmental implications of this compound degradation?
Answer:
- Biotic Pathways : Aerobic microbial degradation via Pseudomonas spp., with half-life ~7–14 days in soil .
- Abiotic Pathways : Photolysis under UV light (λ = 254 nm) generates NOx and formaldehyde as byproducts.
Risk Assessment : Use OECD 301F respirometry tests to quantify biodegradation kinetics. Compare LD₅₀ values (e.g., 513 mg/kg in mice) to assess ecotoxicity .
Safety and Handling
Q. Q7. What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis or high-concentration preparations.
- Waste Management : Collect organic waste in halogen-resistant containers; incinerate via EPA-approved facilities .
Emergency Response : In case of spills, adsorb with vermiculite and neutralize with 5% acetic acid .
Advanced Synthetic Applications
Q. Q8. How can stereoelectronic effects in oxime derivatives influence enolate chemistry?
Answer:
- Case Study : In reactions with lithium amides (e.g., LDA), the oxime’s N-O group directs enolate formation via chelation control.
- Outcome : Predominant syn or anti selectivity depending on solvent polarity (e.g., THF vs. HMPA) .
Experimental Optimization : Use low-temperature (-78°C) conditions and stoichiometric additives (e.g., TMEDA) to stabilize enolate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
